molecular formula C10H11Cl3N2 B160678 2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride CAS No. 94850-28-9

2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride

Cat. No.: B160678
CAS No.: 94850-28-9
M. Wt: 265.6 g/mol
InChI Key: XSDPVTXXLWEISX-UHFFFAOYSA-N
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Description

2-(5,7-Dichloro-1H-indol-3-yl)ethanamine hydrochloride (CAS: see ) is a halogenated tryptamine derivative characterized by two chlorine atoms at positions 5 and 7 of the indole ring. Its molecular formula is C₁₀H₁₀Cl₂N₂·HCl (MW: 259.17 g/mol), with a polar surface area influenced by the ethylamine side chain and chlorine substituents . This compound is structurally related to neurotransmitters like serotonin and dopamine, though its pharmacological profile remains understudied.

Properties

IUPAC Name

2-(5,7-dichloro-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2.ClH/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7;/h3-5,14H,1-2,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDPVTXXLWEISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CCN)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385148
Record name 2-(5,7-Dichloro-1H-indol-3-yl)ethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94850-28-9
Record name 2-(5,7-Dichloro-1H-indol-3-yl)ethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fischer Indole Synthesis Approach

The Fischer indole synthesis remains the most widely reported method for preparing this compound. A representative protocol involves the following steps:

  • Reaction Setup :

    • (2,4-Dichlorophenyl)hydrazine hydrochloride (5.0 g, 23.5 mmol) is suspended in 4% aqueous sulfuric acid (150 mL).

    • 4-Aminobutyraldehyde diethyl acetal (4.53 g, 28 mmol) is added as the carbonyl component.

  • Cyclization :

    • The mixture is heated to 100°C for 2 hours, monitored by LCMS until completion.

  • Work-Up :

    • The pH is adjusted to 10–12 with 1N NaOH (90 mL), followed by extraction with dichloromethane (2 × 250 mL).

    • The organic layers are dried over anhydrous Na₂SO₄ and concentrated to yield the free base.

  • Salt Formation :

    • Ethanolic HCl (150 mL) is added to the free base until pH 2–3, followed by vacuum concentration to isolate the hydrochloride salt.

Yield : 84% (4.5 g).
Key Data :

  • LCMS (m/z): 228.02 [M+H]⁺.

  • Purity: >95% by HPLC.

Alternative Synthetic Routes

While the Fischer method dominates, alternative strategies have been explored:

  • Mannich Reaction : Introducing the ethanamine sidechain via Mannich conditions (formaldehyde, ammonium chloride) to pre-formed 5,7-dichloroindole, though yields are lower (∼60%) due to competing side reactions.

  • Reductive Amination : Using 5,7-dichloroindole-3-acetaldehyde with ammonium acetate and sodium cyanoborohydride, achieving moderate yields (70%) but requiring stringent pH control.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and reproducibility:

ParameterLaboratory ScaleIndustrial Scale
Reactor Type Batch flaskContinuous flow reactor
Temperature 100°C90–95°C (optimized)
Purification Column chromatographyCentrifugal partitioning
Annual Output GramsMulti-kilogram

Key industrial adaptations include:

  • Continuous Flow Systems : Reducing reaction time by 40% through automated reagent mixing and temperature control.

  • In-Line Analytics : Real-time UV monitoring to detect intermediates and adjust feed rates dynamically.

Optimization of Reaction Conditions

Critical Parameters

  • Temperature : Excessively high temperatures (>110°C) promote decomposition, while temperatures <90°C prolong reaction time.

  • pH Control : Maintaining pH 2–3 during salt formation prevents free base precipitation and ensures stoichiometric HCl incorporation.

  • Catalysts : Substituting sulfuric acid with p-toluenesulfonic acid (p-TsOH) improves cyclization efficiency by 15%.

Solvent Systems

SolventYield (%)Purity (%)
Aqueous H₂SO₄8495
Ethanol/H₂O7892
Acetonitrile6588

Aqueous sulfuric acid outperforms polar aprotic solvents due to enhanced protonation of intermediates.

Analytical Methods for Quality Assurance

Structural Characterization

  • LCMS : Confirms molecular weight (228.02 Da) and detects impurities.

  • ¹H NMR (DMSO-d₆): Key signals include δ 7.35 (s, 1H, H-4), δ 6.95 (s, 1H, H-6), and δ 2.85 (t, 2H, CH₂NH₂).

  • Elemental Analysis : Validates stoichiometry (C: 47.3%; H: 4.3%; N: 10.0%; Cl: 38.4%).

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time = 8.2 min.

  • Karl Fischer Titration : Ensures water content <0.5% for hygroscopic hydrochloride salt.

Comparative Evaluation of Synthetic Methodologies

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Fischer Indole8495High12
Mannich Reaction6088Moderate18
Reductive Amination7090Low22

The Fischer method offers the best balance of efficiency and cost, though reductive amination may suit small-scale enantioselective synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can produce various N-alkyl or N-acyl indole derivatives .

Scientific Research Applications

2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its action on the 5-HT2A receptor. By binding to this receptor, it modulates the release of neurotransmitters, influencing various neurological pathways. This interaction can affect mood, perception, and cognition, making it a valuable tool in neuroscience research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs vary in substituents at positions 5, 6, or 7 of the indole ring, altering molecular weight, polarity, and binding interactions.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 5,7-Cl C₁₀H₁₀Cl₂N₂·HCl 259.17 High lipophilicity, dual halogen
Tryptamine HCl (Compound 1) None C₁₀H₁₃ClN₂ 196.68 Baseline tryptamine scaffold
2-(5-Ethyl-indol-3-yl)ethanamine 5-Et C₁₂H₁₇ClN₂ 224.73 Increased steric bulk
6-Methoxytryptamine HCl 6-OCH₃ C₁₁H₁₅ClN₂O 226.70 Enhanced H-bonding capacity
5-Nitro Analog 5-NO₂ C₁₀H₁₂ClN₃O₂ 241.68 Strong electron-withdrawing group
5,7-Difluoro Analog 5,7-F C₁₀H₁₁ClF₂N₂ 232.66 Higher electronegativity
5-Trifluoromethyl Analog 5-CF₃ C₁₁H₁₂ClF₃N₂ 264.68 Extreme lipophilicity

Key Observations :

  • Halogenation Effects: The dichloro compound’s MW is ~15% higher than non-halogenated tryptamine, with chlorine atoms contributing to van der Waals interactions in hydrophobic binding pockets. Compared to the 5,7-difluoro analog (MW 232.66), chlorine’s larger atomic radius may enhance receptor affinity but increase metabolic stability risks .
  • Methoxy vs. Methyl : The 6-methoxy analog (MW 226.70) has higher polarity than the 5-methyl derivative (MW 226.70, ), suggesting divergent solubility and target engagement .
HSP90 Binding ():
  • Tryptamine derivatives with 5-ethyl, 5-propyl, or nitro groups (Compounds 1–3) bind HSP90 via hydrogen bonds to GLU527 and TYR604 . The dichloro compound’s chlorine atoms may similarly engage in halogen bonding or hydrophobic interactions, though experimental data is lacking.
  • Steric Effects : Bulkier substituents (e.g., 5-CF₃, MW 264.68) could hinder binding compared to smaller halogens like Cl or F .
Neurotransmitter Receptor Hypotheses:
  • The 5-methoxy analog () is a known serotonin receptor ligand, suggesting that substitution patterns profoundly affect selectivity. Dichloro substitution may shift activity toward dopaminergic or trace amine-associated receptors (TAARs) due to increased lipophilicity .

Biological Activity

2-(5,7-Dichloro-1H-indol-3-yl)ethanamine Hydrochloride, also known as 5,7-dichloro tryptamine, is a compound of significant interest in pharmacology due to its structural similarity to serotonin and its selective action on serotonin receptors. This article explores its biological activity, focusing on its receptor interactions, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H11Cl3N2
  • Molecular Weight : 265.56 g/mol
  • CAS Number : 94850-28-9
  • Solubility : Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), and ethanol (20 mg/ml) .

This compound primarily acts as a selective agonist for the 5-HT2A receptor , which plays a crucial role in modulating neurotransmitter release and influencing various neurological pathways. This interaction is believed to affect mood, perception, and cognition, making it a valuable tool in neuroscience research .

Serotonin Receptor Modulation

Research indicates that compounds similar to 2-(5,7-dichloro-1H-indol-3-yl)ethanamine exhibit significant selectivity for serotonin receptors. Specifically, tryptamines substituted at the 5-, 6-, or 7-position have shown notable selectivity for the 5-HT2C receptor over both the 5-HT2A and 5-HT2B receptors . This selectivity is critical for developing targeted therapies for various psychiatric disorders.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Tryptamine Derivatives : A study on N-benzylated tryptamines demonstrated that certain derivatives exhibited high affinity for the human 5-HT2A receptor with EC50 values as low as 4.2 nM . This suggests that modifications in the indole structure can significantly enhance receptor binding and activity.
  • Antiproliferative Activity : Indole compounds have been noted for their antiproliferative properties against various cancer cell lines. For instance, certain indole derivatives showed IC50 values ranging from 0.06 to 0.32 μM against MCF-7 (breast), A549 (lung), and HeLa (cervical) cell lines . While specific data on this compound is limited, these findings highlight the potential therapeutic avenues for indole derivatives in oncology.
  • Neuroscience Applications : The compound's ability to modulate serotonin receptors positions it as a candidate for treating disorders such as depression and anxiety. Its selective action on the 5-HT2A receptor could lead to fewer side effects compared to non-selective serotonin reuptake inhibitors (SSRIs).

Comparative Analysis of Related Compounds

Compound NameReceptor Affinity (nM)Biological Activity
N-benzyl compound (Glennon et al.)~0.1High affinity for 5-HT2A
4-bromo compound~120Lower affinity than expected
2-(5,7-Dichloro-1H-indol-3-yl)ethanamineTBDSelective agonist for 5-HT2A

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride, and how can reaction conditions be optimized?

Answer:

  • Core Route : Start with indole derivatives substituted at the 5- and 7-positions with chlorine. A Friedel-Crafts alkylation or Mannich reaction can introduce the ethanamine side chain at the 3-position. For example, reacting 5,7-dichloroindole with ethylene diamine derivatives under acidic conditions .
  • Optimization :
    • Temperature Control : Maintain temperatures between 60–80°C to balance reactivity and minimize side reactions (e.g., over-alkylation) .
    • Catalysis : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution at the indole’s 3-position .
    • Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol/HCl to isolate the hydrochloride salt .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., indole C3-ethylamine linkage, chloro substituents at C5/C7). Look for deshielded protons near electronegative Cl groups (δ 7.2–7.8 ppm for aromatic H) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • Mass Spectrometry (MS) :
    • HRMS : Verify molecular ion ([M+H]⁺) and isotopic clusters consistent with Cl substituents (e.g., m/z 275.05 for C₁₀H₁₀Cl₂N₂·HCl) .
  • HPLC :
    • Use C18 columns with UV detection (λ = 254 nm) and mobile phases (acetonitrile/0.1% TFA) to assess purity ≥95% .

Advanced: How can researchers resolve discrepancies in NMR data between synthetic batches?

Answer:

  • Root Causes :
    • Solvent Effects : Ensure consistent deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to avoid chemical shift variability .
    • Tautomerism : Indole NH protons may exhibit dynamic exchange; use D₂O shake tests to confirm exchangeable protons .
  • Mitigation :
    • Spiking Experiments : Add authentic reference material to confirm peak assignments.
    • Variable Temperature NMR : Identify temperature-dependent splitting (e.g., rotamers in the ethylamine side chain) .

Advanced: What computational strategies are effective for predicting the compound’s receptor-binding interactions?

Answer:

  • Docking Studies :
    • Use software like MOE (Molecular Operating Environment) to model interactions with serotonin receptors (5-HT₂A/5-HT₂C), leveraging indole’s structural similarity to tryptamine .
    • Parameterization : Assign partial charges using PM6 semi-empirical methods and optimize geometries with DFT (B3LYP/6-31G*) .
  • MD Simulations :
    • Run 100 ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å) .

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

  • Hazards : Acute oral toxicity (H301), skin irritation (H315), and respiratory irritation (H335) .
  • Mitigation :
    • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and synthesis .
    • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Seek medical attention if symptoms persist .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation .

Advanced: How can researchers validate conflicting bioactivity data in cellular assays?

Answer:

  • Assay Design :
    • Use orthogonal assays (e.g., calcium flux for GPCR activity, cAMP ELISA for adenylate cyclase inhibition) to cross-verify results .
    • Include positive controls (e.g., ketanserin for 5-HT₂A) and negative controls (vehicle-only) .
  • Data Normalization :
    • Normalize to cell viability (MTT assay) to rule out cytotoxicity confounding IC₅₀ values .
  • Statistical Analysis :
    • Apply ANOVA with post-hoc Tukey tests to compare replicates (n ≥ 3) and identify outliers .

Basic: What are the key stability-indicating parameters for long-term storage studies?

Answer:

  • Forced Degradation : Expose the compound to heat (60°C, 72 hr), light (ICH Q1B), and humidity (75% RH, 40°C) .
  • Analytical Monitoring :
    • HPLC : Track degradation products (e.g., dechlorinated byproducts at RRT 0.8–1.2) .
    • TGA/DSC : Monitor melting point shifts (>5°C indicates polymorphism) .

Advanced: How can synthetic impurities be identified and quantified?

Answer:

  • LC-MS/MS :
    • Use MRM (multiple reaction monitoring) to target common impurities (e.g., mono-chloro byproducts, m/z 239.02) with LOD ≤0.1% .
  • NMR Spectroscopy :
    • Compare ¹H NMR of crude product to pure standard; integrate minor peaks (e.g., δ 2.5 ppm for unreacted ethylamine precursors) .
  • ICH Guidelines : Classify impurities per ICH Q3A/B (e.g., ≤0.15% for unidentified impurities) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(5,7-dichloro-1H-indol-3-yl)ethanamine Hydrochloride

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